2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride
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Overview
Description
2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride typically involves multiple steps:
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Formation of the Pyrazolopyridine Core: : The initial step involves the construction of the pyrazolopyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 3-aminopyridine with an α,β-unsaturated ketone in the presence of a base such as sodium ethoxide.
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Introduction of the Methyl Group: : The methyl group is introduced via alkylation. This step often employs methyl iodide or methyl bromide as the alkylating agent in the presence of a strong base like potassium carbonate.
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Attachment of the Butanoic Acid Moiety: : The butanoic acid side chain is typically introduced through a Michael addition reaction, where the pyrazolopyridine core reacts with an acrylate ester under basic conditions.
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Formation of the Dihydrochloride Salt: : The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the pyrazolopyridine ring, potentially leading to the formation of dihydropyrazolopyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
In medicine, the compound is studied for its potential to modulate biological pathways involved in disease processes. It may serve as a lead compound for the development of new drugs aimed at treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds such as 1-methylpyrazolo[3,4-b]pyridine and its analogs share structural similarities and may exhibit comparable biological activities.
Amino Acid Derivatives: Compounds like 2-amino-4-(1H-pyrazolo[3,4-b]pyridin-5-yl)butanoic acid are structurally related and may serve similar functions in biological systems.
Uniqueness
The uniqueness of 2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.2ClH/c1-15-10-8(6-14-15)4-7(5-13-10)2-3-9(12)11(16)17;;/h4-6,9H,2-3,12H2,1H3,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJLKOIGCSHRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CCC(C(=O)O)N)C=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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